Methyl 5-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate
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Overview
Description
Methyl 5-[({2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}methyl)amino]-2-(morpholin-4-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a methoxyphenyl group, and a morpholinyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[({2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}methyl)amino]-2-(morpholin-4-yl)benzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the fluorophenyl and methoxyphenyl intermediates, followed by their coupling with the benzoate core. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[({2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}methyl)amino]-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
Methyl 5-[({2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}methyl)amino]-2-(morpholin-4-yl)benzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it valuable for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-[({2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}methyl)amino]-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[({2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methyl)amino]-2-(morpholin-4-yl)benzoate
- Methyl 5-[({2-[(2-bromophenyl)methoxy]-3-methoxyphenyl}methyl)amino]-2-(morpholin-4-yl)benzoate
- Methyl 5-[({2-[(2-iodophenyl)methoxy]-3-methoxyphenyl}methyl)amino]-2-(morpholin-4-yl)benzoate
Uniqueness
Methyl 5-[({2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}methyl)amino]-2-(morpholin-4-yl)benzoate is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different halogen substituents. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H29FN2O5 |
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Molecular Weight |
480.5 g/mol |
IUPAC Name |
methyl 5-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C27H29FN2O5/c1-32-25-9-5-7-19(26(25)35-18-20-6-3-4-8-23(20)28)17-29-21-10-11-24(22(16-21)27(31)33-2)30-12-14-34-15-13-30/h3-11,16,29H,12-15,17-18H2,1-2H3 |
InChI Key |
KNIOQWSEAWBKNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2F)CNC3=CC(=C(C=C3)N4CCOCC4)C(=O)OC |
Origin of Product |
United States |
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